2-Amino-1-(3,5-dichlorophenyl)-2',5-dioxo-1'-prop-2-YN-1-YL-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3'-indole]-3-carbonitrile
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Overview
Description
2-Amino-1-(3,5-dichlorophenyl)-2’,5-dioxo-1’-prop-2-YN-1-YL-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3’-indole]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 2-Amino-1-(3,5-dichlorophenyl)-2’,5-dioxo-1’-prop-2-YN-1-YL-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3’-indole]-3-carbonitrile involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with various reagents to form intermediate compounds, which are then cyclized to form the spiro structure. The reaction conditions often involve the use of solvents like ethanol or ether and catalysts such as phosphorus oxychloride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen in the presence of a palladium catalyst.
Scientific Research Applications
2-Amino-1-(3,5-dichlorophenyl)-2’,5-dioxo-1’-prop-2-YN-1-YL-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3’-indole]-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antitumor activity and other therapeutic properties.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-1-(3,5-dichlorophenyl)-2’,5-dioxo-1’-prop-2-YN-1-YL-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3’-indole]-3-carbonitrile stands out due to its unique spiro structure. Similar compounds include:
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C24H14Cl2N4O3 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-amino-1-(3,5-dichlorophenyl)-2',5-dioxo-1'-prop-2-ynylspiro[7H-furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C24H14Cl2N4O3/c1-2-7-29-18-6-4-3-5-16(18)24(23(29)32)17(11-27)21(28)30(19-12-33-22(31)20(19)24)15-9-13(25)8-14(26)10-15/h1,3-6,8-10H,7,12,28H2 |
InChI Key |
GQYASQMJCHBIPE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)OC4)C5=CC(=CC(=C5)Cl)Cl)N)C#N |
Origin of Product |
United States |
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